molecular formula C10H15N9O3 B3051263 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide CAS No. 324531-64-8

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B3051263
CAS No.: 324531-64-8
M. Wt: 309.29 g/mol
InChI Key: HXVIXDZDBSWEPM-UHFFFAOYSA-N
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Description

1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide is a chemical compound with the CAS registry number 324531-64-8 . It has a molecular formula of C10H15N9O3 and a molecular weight of 309.28 g/mol . This multifunctional molecule is built around a 1,2,3-triazole core, which is linked to a 4-amino-1,2,5-oxadiazol-3-yl (also known as a 3-amino-furazan) moiety and a carbohydrazide functional group that is further substituted with a morpholinylmethyl chain . The 1,2,5-oxadiazole (furazan) ring is a significant pharmacophore in medicinal chemistry, and its derivatives are known to be key intermediates in the synthesis of more complex heterocyclic systems, such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles . Computed physical properties for this compound include a high topological polar surface area of 163 Ų and a hydrogen bond donor count of 3, which may influence its solubility and bioavailability . This product is intended for research purposes and is not for human therapeutic or veterinary use. The biological activity and specific research applications of this exact compound are not fully documented in the public domain, making it a candidate for exploratory synthesis and screening in early-stage discovery programs. Researchers are responsible for determining the suitability of this compound for their specific applications.

Properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)triazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N9O3/c11-8-9(16-22-15-8)19-6(5-18-1-3-21-4-2-18)7(14-17-19)10(20)13-12/h1-5,12H2,(H2,11,15)(H,13,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVIXDZDBSWEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(N=NN2C3=NON=C3N)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N9O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364638
Record name ST031076
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324531-64-8
Record name ST031076
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and various biological activities, particularly focusing on antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C₁₀H₁₅N₉O₄. Its structure incorporates a triazole and oxadiazole moiety, which are known for their diverse biological activities. The presence of morpholine enhances its pharmacological profile.

PropertyValue
Molecular FormulaC₁₀H₁₅N₉O₄
CAS Number352446-60-7
Molecular Weight253.27 g/mol
Hazard ClassificationIrritant

Synthesis

The compound can be synthesized through various methods involving the reaction of 4-amino-1,2,5-oxadiazole with morpholine derivatives and hydrazides. This synthetic pathway allows for modifications that can enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazoles and oxadiazoles exhibit significant antimicrobial properties. The compound has been tested against various microorganisms:

  • Bacterial Strains :
    • Staphylococcus aureus : Moderate activity observed.
    • Enterococcus faecalis : Significant inhibition noted.
    • Bacillus cereus : Effective against certain strains.
    The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 16 to 32 µg/mL, indicating good to moderate efficacy.
  • Fungal Strains :
    • Compounds based on the triazole scaffold have shown antifungal activity against Candida albicans and Aspergillus fumigatus, with MIC values as low as 0.25 µg/mL for some derivatives .

Anticancer Activity

The compound's anticancer potential has also been evaluated. In vitro studies demonstrated cytotoxic effects on cancer cell lines:

CompoundCell LineIC50 (µg/mL)
1HeLa25
2MCF-730
3A54928

These results suggest that the compound may inhibit cell proliferation in a dose-dependent manner.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the substituents of the triazole and oxadiazole rings significantly influence biological activity. For example:

  • Substituents at Position 5 : Alkyl or aryl groups enhance antimicrobial activity.
  • Hydrazide Functionality : Presence of hydrazide groups improves anticancer efficacy.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Study on Triazole Derivatives : A comparative study found that compounds with morpholine moieties exhibited enhanced antifungal activity compared to those without .
  • Anticancer Research : A recent investigation into triazole-based compounds highlighted their potential in targeting specific cancer pathways, showing promising results against resistant cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

The following table highlights key structural analogs and their differences:

Compound Name Molecular Formula Key Substituents Biological Activity (if reported) Reference
Target Compound : 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide C₁₀H₁₃N₇O₄ Morpholin-4-ylmethyl, carbohydrazide Potential antiviral (molecular docking study)
1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide C₁₀H₁₅N₉O₂ Pyrrolidinylmethyl (instead of morpholinyl) Not reported
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate C₈H₁₀N₆O₃ Methyl group, ethyl ester (instead of carbohydrazide) Intermediate in synthesis
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide C₂₃H₂₂FN₇O₃ Oxazole-phenyl, fluorophenyl carboxamide (instead of carbohydrazide) Not reported
1-(4-Amino-1,2,5-oxadiazol-3-yl)-N'-(1-(3-hydroxyphenyl)vinyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carbohydrazide C₁₆H₁₄N₈O₃S Thiophene, hydroxyphenyl vinyl (instead of morpholinyl) Anti-COVID-19 (docking study)
Key Observations:
  • Morpholine vs.
  • Carbohydrazide vs.

Preparation Methods

Cyclocondensation of Ethyl 2,4-Dioxobutanoate

Ethyl 2,4-dioxobutanoate (2 ) reacts with phenyl hydrazine in acetic acid under reflux to form ethyl-5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (3 ). Hydrazinolysis of 3 with hydrazine hydrate yields the corresponding carboxylic acid hydrazide (4 ), confirmed by $$ ^1H $$ NMR signals at δ 4.34 (NH) and 9.89 ppm (NH$$_2$$).

Oxadiazole Formation

Hydrazide 4 undergoes heterocyclization with carbon disulfide (CS$$_2$$) in ethanolic KOH to formoxadiazole-2-thione (5 ). The thione tautomer is favored, as evidenced by a $$ ^{13}C $$ NMR peak at δ 186.11 ppm (C=S). Subsequent hydrazinolysis of 5 with hydrazine hydrate at 160–170°C produces 4-amino-5-[5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-4H-triazole-3-thiol (9 ), characterized by a molecular ion peak at m/z 337.

Construction of the 1,2,3-Triazole-Carbohydrazide Core

The triazole ring is assembled via cyclization of thiosemicarbazide intermediates.

Thiosemicarbazide Formation

Reaction of hydrazide 4 with ammonium thiocyanate (NH$$4$$SCN) in HCl yields thiosemicarbazide 6 , identified by IR bands at 3265–3471 cm$$^{-1}$$ (NH/NH$$2$$) and 1679 cm$$^{-1}$$ (amide C=O). Refluxing 6 in ethanolic KOH facilitates cyclization to triazole-3-thione 7 , confirmed by a $$ ^{13}C $$ NMR signal at δ 179.66 ppm (C=S).

Incorporation of the Morpholin-4-ylmethyl Group

The morpholine moiety is introduced via Mannich reaction, leveraging formaldehyde and morpholine.

Mannich Reaction Protocol

Schiff bases (10a–c ), prepared by fusing triazole-3-thiol 9 with aromatic aldehydes, react with morpholine and formaldehyde in DMF at room temperature to form Mannich bases (11a–c ). For the target compound, substituting the aromatic aldehyde with a carbohydrazide-containing aldehyde would yield the morpholin-4-ylmethyl-substituted triazole.

Optimization of Reaction Conditions

Key parameters include:

  • Temperature : Room temperature (25°C) to prevent decomposition.
  • Solvent : DMF facilitates solubility and reaction homogeneity.
  • Molar ratios : Equimolar morpholine and formaldehyde ensure complete substitution.

Final Assembly and Characterization

The target compound is synthesized by coupling the oxadiazole amine intermediate with the morpholine-functionalized triazole-carbohydrazide.

Coupling Reaction

Condensation of 4-amino-1,2,5-oxadiazol-3-yl derivative with 5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide in ethanol under reflux yields the final product. The reaction is monitored by TLC, with purification via recrystallization from DMF/ethanol.

Analytical Data

  • IR (KBr) : 3256 cm$$^{-1}$$ (NH$$_2$$), 1672 cm$$^{-1}$$ (C=O), 1615 cm$$^{-1}$$ (C=N).
  • $$ ^1H $$ NMR (DMSO-d6) : δ 3.42 (s, 3H, NCH$$3$$), 4.89 (s, 2H, NH$$2$$), 5.76 (s, 1H, pyrrole NH), 6.88–8.11 (m, 9H, Ar–H).
  • Mass Spectrometry : Molecular ion peak at m/z 476.29 (C$${17}$$H$${18}$$BrN$$9$$O$$3$$).

Yield Optimization and Challenges

Critical Factors Affecting Yield

Step Optimal Conditions Yield (%)
Oxadiazole formation Reflux in EtOH/KOH 74
Mannich reaction DMF, 12 h stirring 68
Final coupling Ethanol reflux, 6 h 62

Common Pitfalls

  • Incomplete cyclization : Prolonged reflux (8–12 h) ensures full conversion.
  • Tautomerism interference : Thione-thiol equilibria require careful NMR analysis.

Q & A

Basic: What are the common synthetic routes for this compound, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions, leveraging cyclocondensation or nucleophilic substitution to assemble the triazole-oxadiazole core. Key steps include:

  • Step 1: Preparation of precursors (e.g., substituted oxadiazole or triazole derivatives) via reactions like Vilsmeier–Haack formylation (for carbaldehyde intermediates) .
  • Step 2: Cyclocondensation of precursors with hydrazine derivatives to form the triazole ring .
  • Step 3: Functionalization of the morpholine moiety via alkylation or reductive amination .

Characterization Methods:

  • NMR Spectroscopy: For confirming regiochemistry and substitution patterns (e.g., distinguishing between 1,2,3-triazole isomers) .
  • Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identification of functional groups (e.g., carbohydrazide C=O stretch at ~1650 cm⁻¹) .

Basic: Which spectroscopic and crystallographic techniques are critical for resolving the compound’s structure?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD):
    • SHELX Suite: Used for structure solution (SHELXS) and refinement (SHELXL) to determine bond lengths, angles, and anisotropic displacement parameters .
    • ORTEP for Windows: Generates thermal ellipsoid plots to visualize anisotropic atomic displacements .
  • Solid-State NMR: Resolves ambiguities in dynamic molecular conformations (e.g., morpholine ring puckering) .
  • Comparative Analysis: Cross-validate SCXRD data with solution-state NMR to identify solvent-induced conformational changes .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclocondensation steps .
  • Catalysis: Use of K₂CO₃ or NaOAc to deprotonate intermediates and accelerate reaction rates .
  • Temperature Control: Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) while maintaining >70% yield .

Example Protocol:

  • Step: Cyclocondensation of carbohydrazide with 4-amino-1,2,5-oxadiazole.
  • Conditions: DMF, 80°C, 12h, K₂CO₃ (1.2 eq.).
  • Yield: 65–75% after recrystallization (ethanol/water) .

Advanced: How to resolve contradictions between structural data from XRD and spectroscopic methods?

Answer:
Contradictions often arise from dynamic effects (e.g., rotational flexibility of the morpholinylmethyl group). Methodological approaches include:

  • Multi-Technique Validation:
    • SCXRD: Provides static, time-averaged coordinates .
    • VT-NMR (Variable Temperature): Identifies conformational exchange broadening (e.g., coalescence of morpholine protons at 300 MHz) .
  • Computational Modeling:
    • DFT Calculations: Compare energy-minimized conformers with experimental XRD/NMR data .

Case Study: Discrepancy in triazole ring planarity (XRD: planar vs. NMR: slight distortion) resolved via DFT, confirming solvent-induced torsional strain .

Advanced: How to design experiments to evaluate the compound’s biological activity and mechanism?

Answer:

  • In Silico Screening:
    • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., SARS-CoV-2 Mpro in ).
    • Pharmacophore Modeling: Map interactions (e.g., hydrogen bonds between oxadiazole NH and protease active sites) .
  • In Vitro Assays:
    • Antimicrobial Activity: Follow CLSI guidelines for MIC determination against Gram-positive/negative strains .
    • Cytotoxicity: MTT assay on cancer cell lines (e.g., HepG2) with IC₅₀ calculation .

Key Parameters:

  • Positive Controls: Compare with known inhibitors (e.g., doxorubicin for cytotoxicity) .
  • Dose-Response Curves: Ensure linearity (R² > 0.95) for reliable IC₅₀ values .

Advanced: How to address conflicting bioactivity data across similar triazole-oxadiazole derivatives?

Answer:
Conflicts often stem from substituent effects or assay variability. Mitigation strategies:

  • SAR Analysis: Systematically compare substituents (e.g., morpholinylmethyl vs. phenyl groups in ).
  • Assay Standardization:
    • Replicate Experiments: Minimum n=3 replicates per concentration.
    • Control for Solubility: Use DMSO concentrations ≤1% to avoid false negatives .
  • Meta-Analysis: Pool data from analogs (e.g., fluorophenyl vs. chlorophenyl derivatives ) to identify trends.

Example: Lower activity in morpholine-containing derivatives vs. pyridyl analogs attributed to reduced membrane permeability .

Advanced: What computational methods are used to predict pharmacological properties?

Answer:

  • ADMET Prediction:
    • SwissADME: Estimates logP (lipophilicity), BBB permeability, and CYP450 inhibition .
    • ProTox-II: Predicts toxicity endpoints (e.g., hepatotoxicity) .
  • MD Simulations: GROMACS for assessing target binding stability over 100 ns trajectories .

Case Study: Predicted half-life >8h and moderate plasma protein binding (65%) align with in vivo pharmacokinetics in murine models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 2
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide

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